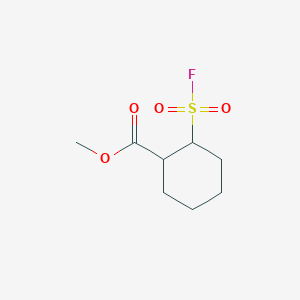
Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C8H13FO4S. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a fluorosulfonyl group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. The resulting product is then esterified with methanol to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
- Methyl 2-(bromosulfonyl)cyclohexane-1-carboxylate
- Methyl 2-(iodosulfonyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H13FO4S |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-fluorosulfonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3 |
InChI Key |
NFQHSHVCUVXEIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine](/img/structure/B13270784.png)
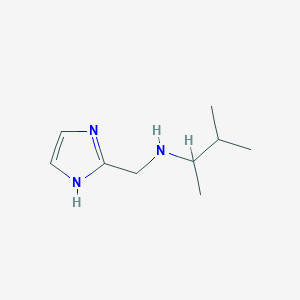
![1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13270801.png)
![{2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine](/img/structure/B13270809.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine](/img/structure/B13270824.png)

![2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile](/img/structure/B13270842.png)
![2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine](/img/structure/B13270845.png)
![[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13270857.png)
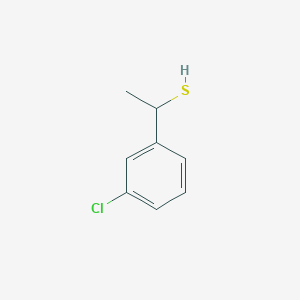
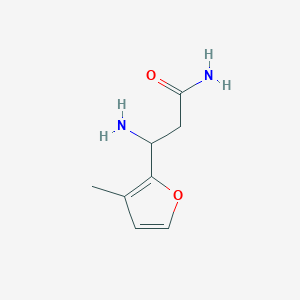
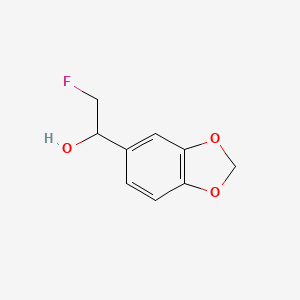
![2-{[(4-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13270881.png)
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide](/img/structure/B13270883.png)
